molecular formula C18H35NO5Si B8641753 Methyl 5-[(tert-Butyldimethylsilyl)oxy]-1-Boc-piperidine-3-carboxylate

Methyl 5-[(tert-Butyldimethylsilyl)oxy]-1-Boc-piperidine-3-carboxylate

Cat. No.: B8641753
M. Wt: 373.6 g/mol
InChI Key: MTNDGWYYLQBDLH-UHFFFAOYSA-N
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Description

Methyl 5-[(tert-Butyldimethylsilyl)oxy]-1-Boc-piperidine-3-carboxylate is a complex organic compound with a unique structure that includes both tert-butyl and tert-butyldimethylsilyloxy groups

Preparation Methods

The synthesis of Methyl 5-[(tert-Butyldimethylsilyl)oxy]-1-Boc-piperidine-3-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

Methyl 5-[(tert-Butyldimethylsilyl)oxy]-1-Boc-piperidine-3-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like KMnO4, reducing agents like NaBH4, and acids or bases for hydrolysis. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 5-[(tert-Butyldimethylsilyl)oxy]-1-Boc-piperidine-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-[(tert-Butyldimethylsilyl)oxy]-1-Boc-piperidine-3-carboxylate involves its interaction with specific molecular targets. The tert-butyldimethylsilyloxy group provides steric hindrance, affecting the compound’s reactivity and interaction with other molecules. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Methyl 5-[(tert-Butyldimethylsilyl)oxy]-1-Boc-piperidine-3-carboxylate can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity.

Properties

Molecular Formula

C18H35NO5Si

Molecular Weight

373.6 g/mol

IUPAC Name

1-O-tert-butyl 3-O-methyl 5-[tert-butyl(dimethyl)silyl]oxypiperidine-1,3-dicarboxylate

InChI

InChI=1S/C18H35NO5Si/c1-17(2,3)23-16(21)19-11-13(15(20)22-7)10-14(12-19)24-25(8,9)18(4,5)6/h13-14H,10-12H2,1-9H3

InChI Key

MTNDGWYYLQBDLH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC(C1)O[Si](C)(C)C(C)(C)C)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 1-tert-butyl 3-methyl 5-hydroxypiperidine-1,3-dicarboxylate (4.00 g, 15.4 mmol) in dichloromethane (40 mL) was subsequently added imidazole (1.26 g, 18.5 mmol), DMAP (0.38 g, 3.1 mmol), and TBDMS-Cl (2.79 g, 18.5 mmol). The reaction was stirred at room temperature for 40 h. The mixture was washed with HCl solution (1N), saturated sodium bicarbonate, and brine sequentially and dried over anhydrous sodium sulfate, filtrated, and concentrated to give the title compound. MS (m/z): 274 (M-Boc+H)+.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
1.26 g
Type
reactant
Reaction Step Two
Quantity
2.79 g
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Four
Name
Quantity
0.38 g
Type
catalyst
Reaction Step Five

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